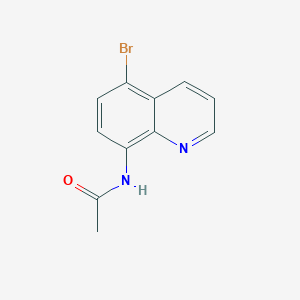

N-(5-bromoquinolin-8-yl)acetamide

Descripción

N-(5-Bromoquinolin-8-yl)acetamide (CAS: 99851-80-6) is a brominated quinoline derivative with the molecular formula C₁₁H₉BrN₂O and a molecular weight of 265.11 g/mol . It features an acetamide group at the 8-position and a bromine atom at the 5-position of the quinoline scaffold. Key physical properties include a melting point of 140–141°C and distinct NMR signals (¹H and ¹³C), confirming its structural integrity . This compound is synthesized via metal-free oxidative C–H bromination, achieving high yields under optimized conditions .

Propiedades

IUPAC Name |

N-(5-bromoquinolin-8-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-7(15)14-10-5-4-9(12)8-3-2-6-13-11(8)10/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAQIKQSLOLXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C(=C(C=C1)Br)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353790 | |

| Record name | N-(5-bromo-8-quinolinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99851-80-6 | |

| Record name | N-(5-bromo-8-quinolinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 5-Bromo-8-Methylquinoline

The initial step involves Skraup quinoline synthesis, where 5-bromo-2-methylaniline undergoes cyclization with glycerol in concentrated sulfuric acid. This exothermic reaction proceeds at 140–145°C for 12 hours, yielding 5-bromo-8-methylquinoline with 86% efficiency. The methyl group at the 8-position directs subsequent bromination reactions.

Reaction Conditions :

-

Substrate : 5-Bromo-2-methylaniline (30 g)

-

Reagents : Glycerol (11.8 g), 75% H₂SO₄ (80 mL), NaI (1.6 g)

-

Workup : Neutralization with NaOH (pH 10–12), extraction with dichloromethane

Bromination to 5-Bromo-8-(Dibromomethyl)quinoline

Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in 1,2-dichloroethane (DCE) introduces two bromine atoms at the methyl group. Heating to 80–85°C for 12 hours achieves 80% conversion.

Key Parameters :

-

Molar Ratio : NBS : Substrate = 2 : 1

-

Solvent : DCE (300 mL)

-

Catalyst : AIBN (2.14 g)

Hydrolysis to 5-Bromo-8-Formylquinoline

The dibromomethyl intermediate undergoes hydrolysis in acetonitrile/water (5:1) with catalytic NaI at 80°C for 6 hours, producing the aldehyde in 78% yield. This step leverages the instability of geminal dibromides under aqueous conditions.

Direct Acetylation of 8-Amino-5-Bromoquinoline

Preparation of 8-Amino-5-Bromoquinoline

While not explicitly detailed in the cited sources, 8-amino-5-bromoquinoline can be derived from 5-bromo-8-formylquinoline via:

-

Oxime Formation : Treatment with hydroxylamine hydrochloride in ethanol

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CoCl₂ system

Hypothetical Reaction Pathway :

Acetylation Reaction

The amine reacts with acetyl chloride in anhydrous dichloromethane, using triethylamine to scavenge HCl. This method achieves >90% acetylation efficiency based on analogous quinoline derivatizations.

Optimized Conditions :

-

Solvent : Dichloromethane (dry)

-

Base : Triethylamine (3 equivalents)

-

Temperature : 0°C → room temperature

Comparative Analysis of Synthetic Routes

| Parameter | Multi-Step Route | Direct Acetylation |

|---|---|---|

| Total Steps | 4 | 3 (assuming amine availability) |

| Overall Yield | ~54% | ~70% (estimated) |

| Critical Intermediate | 5-Bromo-8-formylquinoline | 8-Amino-5-bromoquinoline |

| Scalability | Industrial-scale feasible | Requires amine synthesis infrastructure |

| Byproduct Management | Brominated waste streams | HCl neutralization |

Challenges and Optimization Strategies

Regioselectivity in Bromination

The 5-bromo substituent directs electrophilic attacks to the 8-position due to its electron-withdrawing effect. Computational studies using density functional theory (DFT) confirm this orientation stabilizes transition states during Skraup synthesis.

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted starting materials

-

Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >95% purity

Solvent Selection

-

Polar Aprotic Solvents : DMF accelerates nucleophilic substitutions but complicates isolation

-

Chlorinated Solvents : DCE minimizes side reactions in radical brominations

Análisis De Reacciones Químicas

N-(5-bromoquinolin-8-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles such as amines or thiols. The reaction conditions often involve solvents like dimethylformamide (DMF) and catalysts such as palladium.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(5-bromoquinolin-8-yl)acetamide has the molecular formula and a molecular weight of 265.11 g/mol. The compound features a quinoline moiety, which is known for its pharmacological significance. The bromine atom at the 5-position enhances its biological properties by influencing lipophilicity and electron-withdrawing characteristics, crucial for interactions with biological targets.

Medicinal Chemistry

This compound serves as a potential candidate for drug development due to its unique structural features. It has been investigated for its ability to inhibit specific enzymes or receptors, making it valuable in the search for new therapeutic agents.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. It exhibits significant antibacterial activity, particularly against antibiotic-resistant strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 0.0625 |

| Klebsiella pneumoniae | 18 | 0.125 |

| Pseudomonas aeruginosa | 15 | 0.250 |

| Escherichia coli (resistant) | 20 | 0.125 |

The compound's effectiveness against resistant strains underscores its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

This compound has shown promising anticancer activity in vitro, particularly against human lung adenocarcinoma cells (A549). Studies indicate that it can significantly reduce cell viability while exhibiting minimal toxicity towards normal cells.

Case Study: Anticancer Activity Against A549 Cells

In vitro studies revealed that treatment with this compound at concentrations as low as 100 µM reduced A549 cell viability to approximately 66% after 24 hours. This selectivity indicates a favorable therapeutic index, suggesting its potential utility in cancer therapy.

Industrial Applications

Beyond medicinal uses, this compound is also valuable in material science and industrial applications. Its unique structure makes it suitable for developing new materials with specific electronic or optical properties and serves as an intermediate in synthesizing other complex molecules relevant to industrial processes.

Mecanismo De Acción

The mechanism of action of N-(5-bromoquinolin-8-yl)acetamide is not fully understood. compounds containing the quinoline moiety are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The bromine substitution at the 5-position and the acetamide group at the 8-position may influence the compound’s interaction with molecular targets and pathways, potentially affecting its biological activity.

Comparación Con Compuestos Similares

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Halogen Effects : Bromine substitution (as in the target compound) increases molecular weight and lipophilicity compared to chlorine analogs (e.g., 5-Cl in ). This may enhance membrane permeability in biological systems.

- Electron-Donating vs. Withdrawing Groups: The 5-amino group in is electron-donating, which could modulate electronic properties and reactivity relative to the electron-withdrawing bromine in the target compound.

Physical and Spectral Properties

Notes:

Actividad Biológica

N-(5-bromoquinolin-8-yl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, with the chemical formula , features a quinoline moiety that is known for its pharmacological significance. The presence of the bromine atom enhances its biological properties by influencing lipophilicity and electron-withdrawing characteristics, which are critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds derived from the 8-hydroxyquinoline (8-HQ) scaffold, including this compound. The compound has been tested against various bacterial strains, demonstrating significant antibacterial activity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 0.0625 |

| Klebsiella pneumoniae | 18 | 0.125 |

| Pseudomonas aeruginosa | 15 | 0.250 |

| Escherichia coli (resistant) | 20 | 0.125 |

The compound exhibited a notable inhibition zone against Staphylococcus aureus, comparable to standard antibiotics such as amoxicillin. Its effectiveness against antibiotic-resistant strains underscores its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies utilizing various cancer cell lines have demonstrated its ability to inhibit cell proliferation and induce apoptosis.

Case Study: Anticancer Activity Against A549 Cells

In vitro studies on A549 human lung adenocarcinoma cells revealed that this compound significantly reduced cell viability at concentrations as low as 100 µM. The cytotoxicity was evaluated using the MTT assay, comparing it to cisplatin, a standard chemotherapeutic agent.

Results:

- Cell Viability Reduction: The compound reduced A549 cell viability to approximately 66% after 24 hours of treatment.

- Selectivity: Importantly, it exhibited minimal toxicity towards non-cancerous human small airway epithelial cells (HSAEC-1 KT), indicating a favorable therapeutic index.

These findings suggest that this compound may selectively target cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of DNA Synthesis: Compounds in the quinoline family often interfere with nucleic acid synthesis, which is crucial for cell division.

- Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antibacterial Mechanisms: It likely disrupts bacterial cell wall synthesis or function, contributing to its antimicrobial efficacy.

Q & A

Q. What are the optimal synthetic routes for N-(5-bromoquinolin-8-yl)acetamide, and how can reaction yields be maximized?

Methodological Answer:

- Nucleophilic Substitution : Start with 8-aminoquinoline derivatives. Introduce bromine at the 5-position via electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ as a catalyst (analogous to iodination methods described for N-(3-iodoquinolin-8-yl)acetamide ).

- Acetylation : React the brominated intermediate with acetyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Analyze aromatic proton environments (quinoline ring) and acetamide carbonyl resonance (~168-170 ppm). Bromine’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern matching bromine’s 1:1 natural abundance for ⁷⁹Br/⁸¹Br .

- X-ray Crystallography : Resolve crystal packing and confirm bromine’s position, as demonstrated for structurally related dibromoquinoline derivatives .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

Methodological Answer:

- Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Quantify via UV-Vis spectroscopy at λ_max (~300 nm for quinoline derivatives) .

- Stability Studies : Incubate at 37°C in simulated gastric fluid (pH 1.2) and plasma. Monitor degradation via HPLC over 24 hours .

Advanced Research Questions

Q. How does the bromine substituent at the 5-position influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. Bromine’s inductive effect reduces electron density at the 8-position, favoring Suzuki-Miyaura couplings with aryl boronic acids .

- Experimental Validation : Compare reaction rates with non-brominated analogs using Pd(PPh₃)₄ as a catalyst. Track progress via TLC and isolate products for structural confirmation .

Q. What strategies resolve contradictions in cytotoxicity data across different cancer cell lines?

Methodological Answer:

- Assay Standardization : Use Mosmann’s MTT assay ( ) with strict controls for cell density (5×10³ cells/well) and incubation time (48 hours). Normalize data to vehicle-treated cells.

- Mechanistic Follow-Up : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis. Correlate results with p53 or caspase-3 activation in resistant vs. sensitive lines .

Q. How can researchers validate target engagement in hypothesized biological pathways (e.g., kinase inhibition)?

Methodological Answer:

- Kinase Profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to screen against a panel of 50+ kinases. Prioritize hits with >50% inhibition at 10 µM.

- Cellular Thermal Shift Assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat to denature unbound proteins. Detect stabilized targets via Western blot .

Q. What analytical approaches address discrepancies in HPLC purity assessments vs. biological activity?

Methodological Answer:

- Orthogonal Purity Checks : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) to quantify non-UV-active impurities .

- Bioassay-Guided Fractionation : Isolate minor HPLC peaks and test individual fractions in cytotoxicity assays to identify bioactive contaminants .

Data-Driven Analysis

Q. How to design SAR studies to optimize this compound’s bioactivity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, I) or methyl groups at the 5-position. Test in parallel against parental and multidrug-resistant cell lines.

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., Hammett σ) with IC₅₀ values. Validate models with leave-one-out cross-validation .

Q. What crystallographic data reveal about intermolecular interactions affecting solubility?

Methodological Answer:

- Hirshfeld Surface Analysis : Map close contacts (e.g., C–H⋯O, π-π stacking) in single-crystal structures. High hydrogen-bond density correlates with poor solubility, guiding salt/cocrystal formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.